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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1-butene

Cat. No.: B100662

For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopic data for the compound 4-(4-Bromophenyl)-1-butene. This
document is intended for researchers, scientists, and professionals in the field of drug
development and organic chemistry, offering a comprehensive resource for the characterization

of this compound.

Core Data Presentation

The following tables summarize the quantitative 1H and 13C NMR spectroscopic data for 4-(4-
Bromophenyl)-1-butene.

Table 1: 1H NMR Data for 4-(4-Bromophenyl)-1-butene (400 MHz, CDCI3)[1]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.32 d 84 2H Ar-H
6.98 d 8.0 2H Ar-H
5.88-5.76 m - 1H =CH
5.06-4.96 m - 2H =CH2
2.68 t 7.2 2H Ar-CH2
2.38-2.30 m - 2H -CH2-

d = doublet, t = triplet, m = multiplet

Table 2: 13C NMR Data for 4-(4-Bromophenyl)-1-butene (100 MHz, CDCI3)[1]

Chemical Shift (8) ppm Assighment
132.11 C

132.06 C

131.54 CH

130.92 CH

130.49 CH

115.77 CH2

110.25 C

35.75 CH2

35.20 CH2

Experimental Protocols
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The following section outlines a general methodology for the acquisition of 1H and 13C NMR
spectra, based on standard laboratory practices.

Sample Preparation:

o Approximately 5-10 mg of purified 4-(4-Bromophenyl)-1-butene is dissolved in about 0.5-
0.7 mL of deuterated chloroform (CDCIS3).

e The solution is transferred to a standard 5 mm NMR tube.

» A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:
 NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz.

e The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution
and line shape.

e For 1H NMR:

o

A standard pulse-acquire sequence is used.

[¢]

The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

[¢]

A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise
ratio.

[¢]

A relaxation delay of 1-5 seconds is employed between scans.

e For 13C NMR:

o A proton-decoupled pulse sequence is utilized to simplify the spectrum and enhance
sensitivity.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
150 ppm).
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o Alarger number of scans is typically required (e.g., 1024 or more) due to the lower natural
abundance of the 13C isotope.

o Arelaxation delay of 2-5 seconds is used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain
the frequency-domain spectrum.

The resulting spectrum is phased and baseline corrected.

The chemical shifts of the peaks are referenced to the internal standard (TMS).

For 1H NMR spectra, the signals are integrated to determine the relative number of protons.
The multiplicity and coupling constants are also determined.

Visualization of Molecular Structure and NMR
Workflow

The following diagrams illustrate the chemical structure of 4-(4-Bromophenyl)-1-butene with
assigned proton and carbon atoms, and a generalized workflow for NMR analysis.

Caption: Molecular structure of 4-(4-Bromophenyl)-1-butene with NMR assignments.
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Caption: Generalized workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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